SPI-112 - 1051387-90-6

SPI-112

Catalog Number: EVT-284498
CAS Number: 1051387-90-6
Molecular Formula: C22H17FN4O5S
Molecular Weight: 468.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SPI 112 is cell-impermeable inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP-2) in cell-free assays (IC50 = 1 µM). It selectively inhibits SHP-2 over SHP-1 and protein tyrosine phosphatase 1B (PTP1B; IC50s = 18.3 and 14.5 µM, respectively).
SPI-112, the SPI-112 methyl ester analog was able to inhibit cellular Shp2 PTP activity. SPI-112 bound to Shp2 by surface plasmon resonance (SPR) and displayed competitive inhibitor kinetics to Shp2.

Compound Description: BI-0252 (4-[(3S,3'S,3'aS,5'R,6'aS)-6-chloro-3'-(3-chloro-2-fluorophenyl)-1'-(cyclopropylmethyl)-2-oxo-1,2,3',3'a,4',5',6',6'a-octahydro-1'H-spiro[indole-3,2'-pyrrolo[3,2-b]pyrrole]-5'-yl]benzoic acid) is a potent and selective inhibitor of the MDM2-p53 interaction. This compound exhibits in vivo efficacy in a SJSA-1 xenograft model, even when administered as a single dose [].

Relevance: BI-0252 shares a similar core structure with 3-[2-[5-[(4-Fluorophenyl)methylsulfamoyl]-2-oxoindol-3-yl]hydrazinyl]benzoic acid, specifically the presence of an indole ring system substituted with a benzoic acid moiety. This structural similarity suggests that both compounds could potentially target similar biological pathways, although their specific mechanisms of action may differ [].

N-(1,3-Benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide (1)

Compound Description: This compound belongs to the N-benzothiazol-2-yl benzamide class and was investigated as a potential allosteric activator of human glucokinase [].

Relevance: Both N-(1,3-Benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide and 3-[2-[5-[(4-Fluorophenyl)methylsulfamoyl]-2-oxoindol-3-yl]hydrazinyl]benzoic acid possess a benzamide group and a substituted aromatic ring attached to a sulfonamide moiety. These shared structural features suggest potential similarities in their physicochemical properties and possible interactions with biological targets, despite their distinct core structures [].

3-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid (Ataluren)

Compound Description: Ataluren is a drug lead molecule used in the treatment of nonsense mutation-mediated genetic disorders [].

Relevance: While Ataluren differs significantly in overall structure from 3-[2-[5-[(4-Fluorophenyl)methylsulfamoyl]-2-oxoindol-3-yl]hydrazinyl]benzoic acid, both share a crucial element: a benzoic acid moiety linked to a heterocycle bearing a 2-fluorophenyl group. This shared structural feature suggests that both compounds could potentially interact with similar binding pockets within target proteins, although their overall pharmacological profiles might differ [].

4-[4-(4-Fluorophenyl)-5-hydroxy-2H-pyrazol-3-yl]benzenesulfonamide (31)

Compound Description: This compound served as a template for synthesizing a series of 4,5-diaryl-1H-pyrazole-3-ol derivatives, specifically arylsulfonamides, evaluated for their potential as COX-2 inhibitors [].

Relevance: Both 4-[4-(4-Fluorophenyl)-5-hydroxy-2H-pyrazol-3-yl]benzenesulfonamide and 3-[2-[5-[(4-Fluorophenyl)methylsulfamoyl]-2-oxoindol-3-yl]hydrazinyl]benzoic acid contain a benzenesulfonamide group and a 4-fluorophenyl substituent. This structural similarity highlights a potential shared pharmacophoric element, indicating that both compounds might exhibit similar binding modes to target proteins, despite their distinct core structures and potential differences in their biological activities [].

4-({(4-Carboxybutyl)[2-(5-fluoro-2-{[4'-(trifluoromethyl)biphenyl-4-yl]methoxy}phenyl)ethyl]amino}methyl)benzoic acid (BAY 60-2770)

Compound Description: BAY 60-2770 acts as a nitric oxide (NO)-independent activator of soluble guanylyl cyclase (sGC), demonstrating pulmonary and systemic vasodilator effects. Unlike NO-dependent activators, BAY 60-2770 increases the catalytic activity of both the heme-oxidized and heme-free forms of sGC [].

Source and Classification

SPI-112 is classified as a small molecule inhibitor and is primarily sourced from synthetic organic chemistry processes. Its classification falls under the category of anticancer agents due to its mechanism of action targeting oncogenic pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of SPI-112 involves several key steps:

  1. Starting Material: The synthesis begins with the preparation of an oxindole derivative, which serves as the backbone for SPI-112.
  2. Functionalization: The compound undergoes various functionalization reactions, including the introduction of a sulfamoyl group and hydrazine derivatives to create the desired structure.
  3. Purification: Following synthesis, SPI-112 is purified through techniques such as crystallization or chromatography to ensure high purity and yield .

The methyl ester prodrug of SPI-112, known as SPI-112Me, is synthesized by esterifying the carboxyl group of SPI-112. This modification enhances cell permeability, allowing SPI-112Me to enter cells where it is hydrolyzed back to SPI-112.

Molecular Structure Analysis

Structure and Data

The molecular structure of SPI-112 can be described by its chemical formula:

C18H20FN3O4S\text{C}_{18}\text{H}_{20}\text{F}\text{N}_3\text{O}_4\text{S}

Key structural features include:

  • A benzoic acid moiety
  • An oxindole ring system
  • A sulfamoyl functional group attached to a fluorobenzyl substituent

The specific stereochemistry of SPI-112 is indicated by its designation as (Z)-isomer, which is crucial for its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

SPI-112 primarily undergoes hydrolysis when introduced into biological systems. This reaction converts the prodrug SPI-112Me into its active form, SPI-112. The hydrolysis occurs under physiological conditions without requiring additional reagents, facilitated by cellular enzymes .

The major product of this reaction is SPI-112 itself, which then exerts its inhibitory effects on SHP2.

Mechanism of Action

Process and Data

The mechanism of action for SPI-112 involves its binding to the active site of SHP2 after being converted from its prodrug form. This binding inhibits the phosphatase activity of SHP2, preventing it from dephosphorylating substrates involved in critical signaling pathways that promote cell survival and proliferation.

This inhibition disrupts downstream signaling cascades associated with growth factors, effectively impeding tumor growth and survival in cancer cells harboring activating mutations in oncogenes like EGFR (epidermal growth factor receptor) .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

SPI-112 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 373.43 g/mol
  • Solubility: The compound's solubility profile indicates moderate solubility in organic solvents but limited aqueous solubility.
  • Stability: SPI-112 is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

These properties are essential for understanding the compound's behavior in biological systems and its potential formulation for therapeutic use .

Applications

Scientific Uses

SPI-112 has several important applications in scientific research:

  1. Cancer Research: It serves as a tool for studying SHP2's role in oncogenic signaling pathways, particularly in cancers driven by mutations in growth factor receptors.
  2. Cell Signaling Studies: Researchers utilize SPI-112 to explore the intricacies of cell signaling mechanisms influenced by SHP2.
  3. Drug Development: As a lead compound, SPI-112 informs the development of new inhibitors with enhanced selectivity and bioavailability for therapeutic applications against various cancers .
Introduction to SHP2 Inhibition and Therapeutic Relevance

Role of SHP2 (PTPN11) in Cellular Signaling Pathways

SHP2 possesses a modular structure consisting of two tandem Src homology 2 (SH2) domains (N-SH2 and C-SH2), a catalytic protein tyrosine phosphatase (PTP) domain, and a C-terminal tail containing tyrosine phosphorylation sites. Unlike most phosphatases that suppress signaling, SHP2 generally activates key oncogenic pathways through complex mechanisms [3] [7]. Crucially, SHP2 exists in an autoinhibited conformation in the basal state. The N-SH2 domain folds into the catalytic cleft of the PTP domain, blocking substrate access. Activation occurs when phosphotyrosine residues (typically from activated RTKs or scaffold proteins like GAB1/2) bind the SH2 domains. This binding induces a major conformational shift, displacing the N-SH2 domain and opening the catalytic site for activity [4] [7].

SHP2 acts as a critical signal amplifier and integrator downstream of numerous RTKs (e.g., EGFR, MET, PDGFR). Its primary catalytic function involves dephosphorylating specific inhibitory sites on signaling intermediates, thereby promoting signal flux. Key pathways regulated include:

  • RAS-MAPK Pathway: SHP2 dephosphorylates negative regulatory sites on proteins like RASGAP, SIRPα, and possibly sites on adaptors like GAB, facilitating SOS-mediated RAS activation and subsequent RAF-MEK-ERK signaling. This is SHP2's most prominent role [4] [6] [7].
  • PI3K-AKT Pathway: SHP2 contributes to PI3K activation, potentially by dephosphorylating inhibitory sites on PI3K itself or its regulators, or by facilitating recruitment of PI3K complexes to membranes [3] [4].
  • JAK-STAT Pathway: SHP2 modulates STAT activation downstream of cytokine receptors, often exerting a negative regulatory effect, potentially by dephosphorylating JAK kinases or STATs [4] [7].
  • PD-1/PD-L1 Immune Checkpoint: In T-cells, SHP2 is recruited to phosphorylated PD-1 upon ligand binding. It contributes to the dephosphorylation of key components in the TCR signaling cascade, dampening T-cell activation and effector functions [4].

Beyond its catalytic function, emerging research highlights essential phosphatase-independent (scaffolding) roles for SHP2. Its SH2 domains mediate protein-protein interactions critical for assembling signaling complexes. For instance, SHP2 binding to GAB scaffolds facilitates GRB2-SOS recruitment, directly promoting RAS activation irrespective of its phosphatase activity [4] [10]. Mutations in PTPN11, notably those associated with Noonan Syndrome and LEOPARD Syndrome, often disrupt autoinhibition (gain-of-function) or impair catalytic/shielding functions (loss-of-function), leading to developmental disorders and cancer predisposition [3] [7].

Table 1: Key Signaling Pathways Regulated by SHP2 [3] [4] [6]*

PathwayMechanism of SHP2 InvolvementBiological Consequence
RAS-MAPKDephosphorylates inhibitory sites; Scaffolds SOS-GRB2 complex via GAB1/2Cell proliferation, survival, differentiation
PI3K-AKTFacilitates PI3K activation; Potential dephosphorylation of negative regulatorsCell survival, growth, metabolism
JAK-STATModulates JAK/STAT phosphorylation (often inhibitory)Cytokine signaling, immune cell function
PD-1/PD-L1Recruited to p-PD-1 ITSM motif; Dephosphorylates TCR proximal kinases (e.g., LCK, ZAP70)T-cell inhibition, immunosuppression
Focal AdhesionRegulates PYK2, paxillin dynamicsCell migration, adhesion

Table 2: SHP2 Mutations in Human Disease [3] [7]*

Disease CategorySyndrome/Cancer TypeMutation TypeFunctional Consequence
Developmental SyndromesNoonan Syndrome (NS)Gain-of-function (GOF)Disrupted autoinhibition, ↑ basal activity
LEOPARD Syndrome (LS)GOF (paradoxical)Impaired catalysis, dominant negative?
Hematologic MalignanciesJuvenile Myelomonocytic Leukemia (JMML)GOFConstitutive activation, ↑ RAS signaling
Acute Myeloid Leukemia (AML)GOF↑ Proliferation/survival
Solid TumorsNeuroblastoma, Melanoma, Lung CancerGOF, OverexpressionEnhanced RTK/RAS pathway signaling

Rationale for Targeting SHP2 in Disease Pathogenesis

The central role of SHP2 in oncogenic signaling, particularly as a convergence point downstream of multiple RTKs, provides a compelling rationale for its therapeutic targeting in cancer. SHP2 is not merely a passive signal transducer but an active facilitator of tumor growth, survival, and resistance:

  • Oncogenic Driver: Somatic gain-of-function mutations in PTPN11 are well-established drivers of leukemogenesis, particularly in Juvenile Myelomonocytic Leukemia (JMML) and childhood acute leukemias [3] [7]. These mutations destabilize the autoinhibited conformation, leading to hyperactive SHP2 that constitutively promotes RAS-MAPK signaling, independent of upstream RTK activation. Furthermore, SHP2 overexpression or hyperactivity, even without mutation, is frequently observed in solid tumors like neuroblastoma, melanoma, breast cancer, and non-small cell lung cancer (NSCLC), contributing to sustained oncogenic signaling [4] [6] [7].

  • Resistance Mechanism: SHP2 plays a critical role in mediating resistance to targeted therapies, including RTK inhibitors and KRAS G12C inhibitors. Upon inhibition of a primary oncogenic driver (e.g., EGFR, ALK, KRAS G12C), tumor cells frequently exhibit compensatory upregulation or activation of alternative RTKs. SHP2, positioned downstream of these RTKs, integrates these bypass signals, reactivating the RAS-MAPK pathway and allowing tumor cell survival and proliferation [2] [6] [8]. For example, resistance to the MET inhibitor tepotinib in MET-altered cancers involves increased reliance on other RTKs like EGFR and IGF1R, with SHP2 acting as a critical downstream effector enabling this adaptive resistance [2]. Similarly, resistance to KRAS G12C inhibitors often involves RTK-driven reactivation of wild-type RAS isoforms, a process critically dependent on SHP2 function [6] [8].

  • Immunomodulatory Potential: SHP2 is recruited to the cytoplasmic tail of immune checkpoint receptors like PD-1 upon ligand binding. It contributes to the dephosphorylation of key signaling molecules in the T-cell activation cascade (e.g., CD3ζ, ZAP70, TCRζ), thereby dampening T-cell receptor (TCR) signaling and promoting T-cell exhaustion [4]. Inhibiting SHP2 activity in the tumor microenvironment could potentially disrupt this negative signaling, reinvigorate T-cell function, and enhance anti-tumor immunity, offering a rationale for combining SHP2 inhibitors with immunotherapies [4] [8].

  • Tumor Microenvironment (TME): SHP2 function extends beyond tumor cells to stromal components. In tumor-associated macrophages (TAMs), SHP2 promotes M2 polarization and pro-tumorigenic functions downstream of CSF-1R signaling [4]. Its inhibition could alter the TME towards a more anti-tumorigenic state.

The convergence of multiple signaling pathways onto SHP2 makes it an attractive target, especially in tumors driven by RTKs or RAS, and for overcoming adaptive resistance to targeted therapies. Targeting SHP2 offers the potential to block signals from multiple upstream oncogenic drivers simultaneously.

Table 3: SHP2 Involvement in Therapeutic Resistance Mechanisms [2] [6] [8]*

Primary Targeted TherapyResistance Mechanism Involving SHP2Experimental/Clinical Evidence
MET Inhibitors (e.g., Tepotinib)Upregulation/activation of alternative RTKs (EGFR, IGF1R, AXL) in MET-altered cancers (amplification/exon14 skipping)Reactivation of ERK signaling via SHP2; SHP2i + Tepotinib overcomes resistance in vitro/in vivo [2]
KRAS G12C InhibitorsFeedback RTK activation (EGFR, FGFR, MET) leading to wild-type RAS (HRAS/NRAS) reactivationSHP2i prevents RTK-mediated RAS reactivation; Synergy shown preclinically and clinically [6] [8]
EGFR InhibitorsEmergence of MET amplification; Persistent RAS/ERK signalingSHP2i suppresses signaling from compensatory RTKs like MET; Combination effective in models
ALK/ROS1 InhibitorsActivation of bypass RTK signaling (e.g., EGFR, KIT)SHP2 dependency demonstrated in cellular models; SHP2i restores sensitivity

Historical Development of Small-Molecule SHP2 Inhibitors

The development of SHP2 inhibitors has traversed a challenging path, evolving from early catalytic site inhibitors with significant limitations to the recent breakthrough of potent and selective allosteric modulators. SPI-112 occupies a significant position in this historical timeline as a well-characterized, early-generation catalytic inhibitor.

  • Early Challenges and Catalytic Site Inhibitors (Pre-2016): For decades, SHP2 was considered "undruggable." The primary challenge stemmed from targeting the highly conserved and positively charged catalytic (PTP) pocket. Inhibitors binding this site often suffered from:
  • Lack of Selectivity: Poor discrimination against other PTPs, especially the closely related SHP1 and PTP1B [1] [5] [9].
  • Poor Pharmacokinetics: High polarity leading to low cell permeability and bioavailability, hindering cellular and in vivo efficacy [1] [4] [9].
  • Off-Target Effects: Reactivity with other cellular targets due to the nature of catalytic site-interacting pharmacophores.

Despite these hurdles, several catalytic inhibitors emerged as valuable research tools. SPI-112 (CAS 1051387-90-6), discovered around 2010, exemplifies this generation. It is a competitive inhibitor binding the catalytic site with an IC₅₀ of 1.0 μM against SHP2 in cell-free assays. It showed moderate selectivity over SHP1 (IC₅₀ ~18.3 μM) and PTP1B (IC₅₀ ~14.5 μM) [1] [5] [9]. Its structure (C₂₂H₁₇FN₄O₅S, MW 468.46 g/mol) features polar groups like a carboxylic acid (-COOH), contributing to its significant limitation: lack of cell permeability. While effective in biochemical assays and useful for studying isolated phosphatase activity (e.g., in immunoprecipitated enzyme assays) [1], SPI-112 was ineffective in intact cell-based models, restricting its utility for probing cellular SHP2 biology [1] [9]. To overcome this, prodrug strategies were explored, notably the methyl ester derivative SPI-112Me. This cell-permeable prodrug is converted intracellularly to SPI-112, enabling inhibition of cellular SHP2 activity, downstream signaling (e.g., ERK phosphorylation), and functional responses like cell migration [9].

  • The Allosteric Inhibitor Revolution (Post-2016): A paradigm shift occurred in 2016 with the discovery of SHP099, the first potent, selective, and orally bioavailable allosteric SHP2 inhibitor. SHP099 binds a novel tunnel-shaped pocket formed by the confluence of the N-SH2, C-SH2, and PTP domains when SHP2 is in its autoinhibited conformation [4] [6]. This binding stabilizes the closed, inactive state, preventing the conformational opening required for catalytic activation upon phosphopeptide binding. This mechanism offered key advantages:
  • High Selectivity: Exploiting a unique structural feature not present in other PTPs.
  • Good Drug-Like Properties: Lower polarity enabling cell permeability and oral bioavailability.
  • Efficacy In Vivo: Demonstrated tumor growth inhibition in preclinical models of RTK/RAS-driven cancers.

SHP099's success spurred rapid development of numerous clinical-stage allosteric inhibitors (e.g., TNO155 (Novartis), RMC-4630 (Revolution/Sanofi), RLY-1971 (Relay), JAB-3068/JAB-3312 (Jacobio)), all sharing the core mechanism of stabilizing the autoinhibited conformation [4] [6] [8].

  • SPI-112's Place in the Landscape: SPI-112 remains a significant historical compound:
  • Validation Tool: It provided early biochemical proof-of-concept that selectively inhibiting SHP2 catalytic activity was feasible.
  • Mechanistic Insight: Studies with SPI-112 and SPI-112Me helped delineate SHP2's catalytic contributions to specific signaling events and cellular functions.
  • Foundational Chemistry: Its structure and limitations informed the design of later inhibitors, including prodrug approaches and the eventual shift towards allosterism.

While largely superseded in therapeutic development by allosteric inhibitors due to their superior properties, SPI-112 continues to be used as a reference catalytic inhibitor in biochemical studies.

Properties

CAS Number

1051387-90-6

Product Name

SPI-112

IUPAC Name

3-[[5-[(4-fluorophenyl)methylsulfamoyl]-2-hydroxy-1H-indol-3-yl]diazenyl]benzoic acid

Molecular Formula

C22H17FN4O5S

Molecular Weight

468.5 g/mol

InChI

InChI=1S/C22H17FN4O5S/c23-15-6-4-13(5-7-15)12-24-33(31,32)17-8-9-19-18(11-17)20(21(28)25-19)27-26-16-3-1-2-14(10-16)22(29)30/h1-11,24-25,28H,12H2,(H,29,30)

InChI Key

ABVSYWGFUNXYAC-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N=NC2=C(NC3=C2C=C(C=C3)S(=O)(=O)NCC4=CC=C(C=C4)F)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

SPI-112; SPI112; SPI 112.

Canonical SMILES

C1=CC(=CC(=C1)NNC2=C3C=C(C=CC3=NC2=O)S(=O)(=O)NCC4=CC=C(C=C4)F)C(=O)O

Isomeric SMILES

C1=CC(=CC(=C1)NNC2=C3C=C(C=CC3=NC2=O)S(=O)(=O)NCC4=CC=C(C=C4)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.